molecular formula C7H14N4O3 B14263840 Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]- CAS No. 185211-13-6

Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-

Cat. No.: B14263840
CAS No.: 185211-13-6
M. Wt: 202.21 g/mol
InChI Key: JYRJNCSOPIJOJK-UHFFFAOYSA-N
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Description

Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- is a chemical compound known for its significant applications in various fields, including agriculture and pharmaceuticals. It is a neonicotinoid insecticide, which means it is part of a class of neuro-active insecticides modeled after nicotine . This compound is particularly effective due to its low mammalian toxicity and high insecticidal activity against a broad range of pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- involves several steps. One common method includes the reaction of N-methylguanidine with nitroalkanes under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The compound exerts its effects by disrupting the nervous system of insects. It inhibits nicotinic acetylcholine receptors, which are crucial for nerve signal transmission. This inhibition leads to the paralysis and eventual death of the insect . The molecular targets involved are primarily the nicotinic acetylcholine receptors located in the insect’s nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Thiamethoxam
  • Azoxystrobin
  • Boscalid
  • Chlorfenapyr
  • Difenoconazole
  • Fludioxonil
  • Indoxacarb
  • Picoxystrobin
  • Pyraclostrobin
  • Tebuconazole

Uniqueness

What sets Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-2-furanyl)methyl]- apart from other similar compounds is its unique structure that combines a guanidine moiety with a nitro group and a tetrahydrofuranyl methyl group. This structure contributes to its high efficacy and low toxicity profile, making it a preferred choice in various applications .

Properties

CAS No.

185211-13-6

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-1-nitro-3-(oxolan-2-ylmethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-5-6-3-2-4-14-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

JYRJNCSOPIJOJK-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCC1CCCO1)N[N+](=O)[O-]

Origin of Product

United States

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